草酰氰胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .

Molecular Structure Analysis

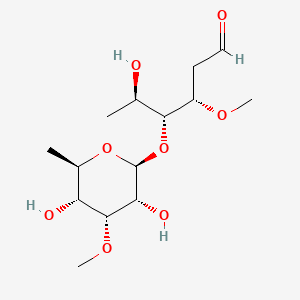

The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .

Chemical Reactions Analysis

Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .

科学研究应用

阴离子受体和跨膜转运体

研究表明氰胍衍生物可用作有效的阴离子受体和跨膜转运体。含氰胍的化合物对有机溶液中的氧代阴离子表现出显着的亲和力,并已被用作跨膜氯离子/硝酸根离子反向转运体。它们的转运速率在缬氨霉素-K(+)复合物存在下显着提高,表明它们在调节细胞膜上的离子转运方面具有潜力 (温策尔等人,2011)。

苯甲酰胺的合成

氰胍已被确定为芳烃直接进行弗里德尔-克拉夫茨酰胺化的有价值的试剂,从而合成苯甲酰胺。该方法在布朗斯特超酸存在下有效进行,并表明超亲电中间体的参与,突出了其在新型合成路线中的作用 (纳雷德拉和克伦普,2012)。

抗肿瘤活性

氰胍衍生物(如 CHS 828)已被研究其对各种类型的神经内分泌肿瘤的抗肿瘤活性。这些研究证明了氰胍化合物的显着抗肿瘤作用,表明它们作为治疗神经内分泌肿瘤的候选药物的潜力 (约翰逊等人,2006)。

杀虫剂的开发

杀虫剂的开发也受益于氰胍化合物的探索。已发现桥环三环氰胍作为可逆乙酰胆碱酯酶抑制剂具有杀虫活性,其作用方式类似于石杉碱 A 等天然产物。这项研究表明氰胍在创造更安全、更有效的杀虫剂方面的潜力 (芬克尔斯坦等人,2002)。

乙醛酸转化抑制

在一项专注于减少草酸(肾结石的主要原因)产生的研究中,氨基胍(一种相关化合物)被证明与乙醛酸共价结合,从而减少其在人体细胞中转化为草酸。这表明了一种治疗与草酸代谢相关的疾病的途径 (伯曼等人,2005)。

安全和危害

属性

IUPAC Name |

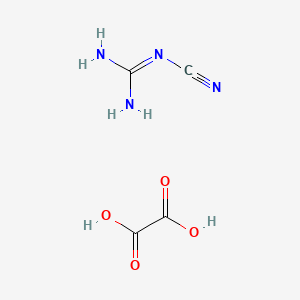

2-cyanoguanidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYGSSOKJQOGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703307 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanoguanidine oxalate | |

CAS RN |

15895-49-5 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)